molecular formula C16H20N4O2 B2383384 (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1210443-68-7

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B2383384
CAS RN: 1210443-68-7
M. Wt: 300.362
InChI Key: QOTBDIFRKAQGKF-UHFFFAOYSA-N
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Description

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone is a chemical compound with a complex structure . It contains an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring. The piperidine ring is then attached to a pyridine ring via a methanone group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including an oxadiazole ring and a piperidine ring. The isopropyl group is attached to the oxadiazole ring, and the piperidine ring is connected to a pyridine ring via a methanone group .

Scientific Research Applications

Synthesis and Structural Exploration

  • The synthesis of novel heterocyclic compounds, including those related to "(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone," focuses on creating bioactive molecules with potential therapeutic applications. Studies report on the preparation of such compounds and their structural characterization using techniques like IR, NMR, LC-MS, and X-ray diffraction, highlighting their potential in drug development due to their diverse biological activities (S. Benaka Prasad et al., 2018).

Antimicrobial Activity

  • Some derivatives of the core structure have been synthesized and evaluated for their antimicrobial properties. These studies indicate that modifications to the chemical structure can result in compounds with significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. The presence of certain substituents, such as the methoxy group, has been associated with enhanced antimicrobial efficacy (Satyender Kumar et al., 2012).

Molecular Interaction Studies

  • Research on the molecular interaction of similar compounds with biological receptors provides insight into their potential therapeutic mechanisms. For example, studies on cannabinoid receptor antagonists reveal the importance of molecular conformations and the role of specific substituents in binding interactions, offering a foundation for designing drugs with targeted biological effects (J. Shim et al., 2002).

Heterocyclic Core Replacement in Drug Design

  • Replacing the central phenyl core of certain antagonists with heterocyclic rings has been explored to develop high-affinity, selective drugs. This approach has shown promise in crossing the blood-brain barrier and achieving receptor occupancy, indicating its potential in creating effective central nervous system (CNS) drugs (Devin M Swanson et al., 2009).

Metabolic Pathways and Drug Metabolism

  • Understanding the metabolism and biotransformation of compounds is crucial for drug development. Studies on similar compounds have elucidated metabolic pathways involving oxidation, hydroxylation, and conjugation processes. This information is vital for predicting the pharmacokinetics and potential interactions of new drugs within biological systems (Benjamin M Johnson et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not detailed in the available resources. It’s possible that it could have biological activity, as other compounds with similar structures have shown antimicrobial potential .

properties

IUPAC Name

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-11(2)14-18-19-15(22-14)12-6-9-20(10-7-12)16(21)13-5-3-4-8-17-13/h3-5,8,11-12H,6-7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTBDIFRKAQGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-2-yl)methanone

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